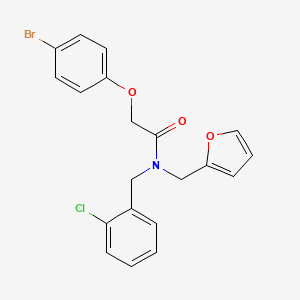

2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide

Descripción

2-(4-Bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a phenoxy group substituted with bromine at the para position, a 2-chlorobenzyl group, and a furan-2-ylmethyl moiety on the nitrogen atom.

Propiedades

Fórmula molecular |

C20H17BrClNO3 |

|---|---|

Peso molecular |

434.7 g/mol |

Nombre IUPAC |

2-(4-bromophenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H17BrClNO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |

Clave InChI |

AFDCBSXHUIMEHT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br)Cl |

Origen del producto |

United States |

Actividad Biológica

2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

- Molecular Formula: C15H14BrClN2O2S

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials: 4-bromophenol, 2-chlorobenzylamine, and furan-2-carboxylic acid derivatives.

- Formation of Intermediate: Reaction between 4-bromophenol and chloroacetyl chloride to form an acetamide intermediate.

- Final Product Formation: Nucleophilic substitution with furan-2-ylmethylamine yields the final product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key bacterial enzymes, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest: The compound has been observed to cause G1 phase arrest in certain cancer cell lines.

- Apoptosis Induction: It promotes apoptosis via the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

A study conducted on MKN-45 gastric adenocarcinoma cells demonstrated that the compound exhibited higher toxicity compared to standard chemotherapeutic agents like Paclitaxel .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of acetamides, including our compound. Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of acetamides, including 2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide, exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

Case Study : A study evaluated the compound's effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 μg/mL, indicating strong antibacterial activity.

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against biofilm formation |

| Escherichia coli | 1.0 | Broad-spectrum activity |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Its ability to inhibit cancer cell proliferation has been attributed to its structural features, which may enhance its interaction with cellular targets involved in tumor growth.

Case Study : In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showed that the compound significantly reduced cell viability with IC50 values of approximately 1.5 μM for MCF-7 cells and 1.8 μM for HeLa cells.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 | 1.5 | Significant growth inhibition |

| HeLa | 1.8 | Induces apoptosis in cancer cells |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted phenoxy acetamides. Below is a detailed comparison with key analogs from literature, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Notes:

- Halogen positioning (e.g., 2-chloro vs.

- Replacement of bromophenoxy with ethylphenoxy reduces molecular weight and lipophilicity, which may influence bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.